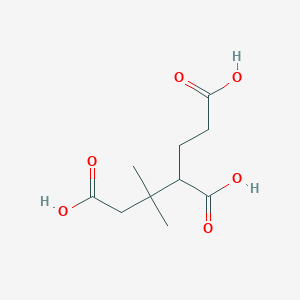

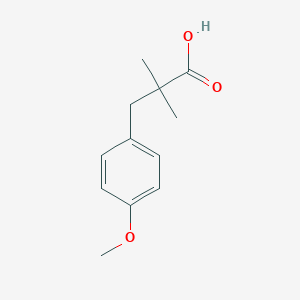

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid

Descripción general

Descripción

5'-Monofosfato de Citidina, también conocido como ácido 5'-citidílico, es un nucleótido que actúa como monómero en el ARN. Es un éster del ácido fosfórico con el nucleósido citidina. El compuesto está formado por un grupo fosfato, la pentosa ribosa y la base nitrogenada citosina . El 5'-Monofosfato de Citidina desempeña un papel crucial en varios procesos biológicos, incluida la síntesis de ARN y la regulación del metabolismo celular.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El 5'-Monofosfato de Citidina ejerce sus efectos a través de varias vías moleculares. Se fosforila mediante la uridina-citidina quinasa para formar difosfato de citidina y trifosfato de citidina. Estas formas fosforiladas participan en la síntesis de ARN y ADN. El 5'-Monofosfato de Citidina también participa en vías de señalización celular, influyendo en procesos como la síntesis de proteínas y el crecimiento celular .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Based on its structural similarity to other phenolic compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the methoxy group and the dimethylpropanoic acid moiety present in the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It may be involved in pathways related to phenolic compounds .

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Based on its structure, it may be localized to specific compartments or organelles within the cell .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis química del 5'-Monofosfato de Citidina implica la reacción entre la citidina y un agente fosforilante, como el oxicloruro de fósforo. Esta reacción se lleva a cabo normalmente a temperaturas que oscilan entre -15 °C y -5 °C a presión normal. Una vez que la reacción alcanza una tasa de conversión superior al 85%, se añade agua helada para detener la reacción. A continuación, la mezcla se hidroliza a 0-5 °C, seguida de una extracción con un haluro de alquilo. La fase orgánica se separa, se destila para recuperar el agente de extracción y el disolvente orgánico, y la fase acuosa se neutraliza a un pH de 3-4. El enfriamiento de la solución provoca la cristalización del 5'-Monofosfato de Citidina, que luego se refina y se seca .

Métodos de Producción Industrial

La producción industrial del 5'-Monofosfato de Citidina a menudo utiliza métodos biotecnológicos. Por ejemplo, se han desarrollado cepas de Escherichia coli modificadas genéticamente para producir 5'-Monofosfato de Citidina de forma eficiente. Estas cepas se modifican para mejorar la biosíntesis de la citidina y para evitar la degradación del 5'-Monofosfato de Citidina. El rendimiento del 5'-Monofosfato de Citidina puede aumentar considerablemente optimizando la expresión de las enzimas clave y bloqueando las vías competitivas .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 5'-Monofosfato de Citidina experimenta varias reacciones químicas, incluida la fosforilación, la hidrólisis y las transformaciones enzimáticas. Puede ser fosforilado para formar difosfato de citidina y trifosfato de citidina, que son esenciales para la biosíntesis de ADN y ARN .

Reactivos y Condiciones Comunes

Fosforilación: Esta reacción suele implicar el uso de trifosfato de adenosina (ATP) o trifosfato de guanosina (GTP) como donantes de fosfato.

Principales Productos Formados

Difosfato de Citidina (CDP): Formado por la fosforilación del 5'-Monofosfato de Citidina.

Trifosfato de Citidina (CTP): La fosforilación adicional del CDP conduce a la formación de CTP, que es crucial para la síntesis de ácidos nucleicos.

Comparación Con Compuestos Similares

Compuestos Similares

Monofosfato de Desoxicitidina: Similar al 5'-Monofosfato de Citidina pero carece de un átomo de oxígeno en el azúcar ribosa.

Monofosfato de Uridina: Otro nucleótido que sirve como monómero en el ARN.

Singularidad

El 5'-Monofosfato de Citidina es único debido a su función específica en la síntesis de ARN y su participación en varias vías metabólicas. Su capacidad para ser fosforilado para formar difosfato de citidina y trifosfato de citidina lo hace esencial para la biosíntesis de ácidos nucleicos y las funciones celulares .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDAEBWSGUNHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)